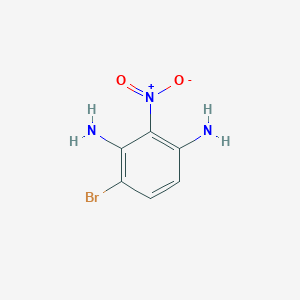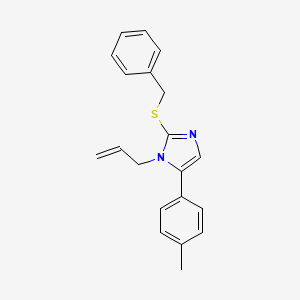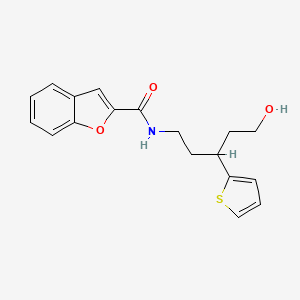![molecular formula C19H22N2O6 B2716352 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1421499-85-5](/img/structure/B2716352.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group linked by an oxalamide moiety. Benzo[d][1,3]dioxol-5-ylmethyl is a common moiety in many bioactive compounds and drugs due to its aromatic nature and ability to participate in various chemical reactions . The 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group is a furan derivative, which is a heterocyclic compound with a five-membered ring structure containing oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzo[d][1,3]dioxol-5-ylmethyl group is a planar aromatic system, while the 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group is a five-membered heterocyclic system . The oxalamide linkage could potentially introduce some conformational flexibility into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzo[d][1,3]dioxol-5-ylmethyl group could potentially undergo electrophilic aromatic substitution reactions, while the 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group could potentially undergo reactions at the furan ring or at the hydroxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic and heterocyclic rings could potentially increase its lipophilicity, while the oxalamide linkage could potentially form hydrogen bonds, influencing its solubility .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Amide Formation and Decarboxylative Condensation : Research on amide formation through decarboxylative condensation processes involving hydroxylamines and α-ketoacids provides foundational knowledge on synthesizing complex amides (Ju et al., 2011). Understanding these processes is crucial for the synthesis of specific compounds like the one , as they detail the formation of amide bonds, a key feature in the compound’s structure.
Metal-free Synthesis of Aryloxyamines : The research on the metal-free synthesis of N-aryloxyimides and aryloxyamines from diaryliodonium salts opens avenues for the creation of building blocks necessary for crafting complex molecules (Ghosh & Olofsson, 2014). This methodology might be applicable in synthesizing parts of the molecule , particularly in forming parts of its complex structure without the need for metal catalysts.
Potential Applications in Material Science
Photocatalytic CO2 Reduction : Research on the use of N,N-dimethylacetamide in photocatalytic CO2 reduction highlights the potential of certain compounds in environmental applications (Kuramochi et al., 2014). While not directly related to the compound , this study showcases how complex molecules can play a role in catalysis and environmental chemistry, suggesting potential research directions for exploring the applications of novel compounds.
Mécanisme D'action
Target of action
Compounds containing a benzo[d][1,3]dioxol-5-ylmethyl group, such as this one, are often involved in interactions with proteins or enzymes in the body . The exact target would depend on the specific structure of the compound and the biological context in which it is used.
Mode of action
The mode of action of such compounds typically involves binding to their target protein or enzyme, which can lead to a change in the target’s activity . This can result in a variety of downstream effects, depending on the role of the target in cellular processes.
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a particular metabolic pathway, then the activity of that pathway could be increased or decreased as a result of the compound’s action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as the compound’s size, charge, and hydrophobicity can influence its absorption into the body, its distribution within the body, its metabolism by enzymes, and its excretion from the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, certain compounds may be more effective or stable under acidic conditions, while others may be more effective or stable under basic conditions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-11-7-14(12(2)27-11)15(22)5-6-20-18(23)19(24)21-9-13-3-4-16-17(8-13)26-10-25-16/h3-4,7-8,15,22H,5-6,9-10H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAILTWYNPJTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2716270.png)
![2-(4-methoxybenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2716271.png)

![N-(3-chlorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2716276.png)

![2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2716281.png)
![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2716282.png)

![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)
![[5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)



acetic acid](/img/structure/B2716291.png)